Phenylpropionylglycine

Übersicht

Beschreibung

Hydrocinnamoylglycin ist eine Verbindung, die zur Klasse der Hydroxyzimtsäurederivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und kommen häufig in verschiedenen Pflanzen vor. Hydrocinnamoylglycin ist durch das Vorhandensein einer Hydroxycinnamoylgruppe gekennzeichnet, die an ein Glycinmolekül gebunden ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Hydrocinnamoylglycin beinhaltet typischerweise die Veresterung von Hydroxyzimtsäure mit Glycin. Eine gängige Methode ist die Verwendung von Hydroxycinnamoyltransferasen, die Enzyme sind, die Hydroxycinnamoyl-Einheiten von einem aktivierenden Rest wie Coenzym A auf ein Akzeptormolekül übertragen, in diesem Fall Glycin . Die Reaktionsbedingungen beinhalten oft milde Temperaturen und neutralen pH-Wert, um die Stabilität des Produkts zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Hydrocinnamoylglycin kann durch biotechnologische Verfahren erreicht werden, wobei gentechnisch veränderte Mikroorganismen verwendet werden, um die Verbindung in großen Mengen zu produzieren. Dieser Ansatz nutzt die natürlichen biosynthetischen Pfade von Hydroxyzimtsäuren in Pflanzen und Mikroorganismen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hydrocinnamoylglycine typically involves the esterification of hydroxycinnamic acid with glycine. One common method is the use of hydroxycinnamoyltransferases, which are enzymes that transfer hydroxycinnamoyl units from an activating residue such as coenzyme A to an acceptor molecule, in this case, glycine . The reaction conditions often involve mild temperatures and neutral pH to ensure the stability of the product.

Industrial Production Methods

Industrial production of hydrocinnamoylglycine can be achieved through biotechnological methods, utilizing engineered microorganisms to produce the compound in large quantities. This approach leverages the natural biosynthetic pathways of hydroxycinnamic acids in plants and microorganisms .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hydrocinnamoylglycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxycinnamoylgruppe kann zu Chinonen oxidiert werden.

Reduktion: Die Carbonylgruppe im Hydroxycinnamoyl-Rest kann zu Alkoholen reduziert werden.

Substitution: Die Hydroxylgruppe kann Substitutionsreaktionen eingehen, um Ester oder Ether zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) verwendet.

Substitution: Säurechloride oder Anhydride werden häufig in Veresterungsreaktionen verwendet.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und reduzierte Derivate.

Substitution: Ester und Ether.

Wissenschaftliche Forschungsanwendungen

Metabolic Modulation and Anti-Adipogenic Effects

Background : PPG is a glycine conjugate derived from the gut microbiota's metabolism of phenylpropionic acid (PPA). Research has indicated that gut-derived metabolites can significantly influence host metabolism and may serve as therapeutic agents for metabolic disorders.

Case Study : A study investigated the anti-adipogenic effects of PPG on 3T3-L1 preadipocyte cells. The findings demonstrated that PPG inhibited the differentiation of these cells into adipocytes, as evidenced by reduced lipid droplet accumulation. This effect was attributed to the down-regulation of key lipogenic genes, including acetyl CoA carboxylase 1 (Acc1) and fatty acid synthase (Fasn) .

| Parameter | PPG Treatment | Control |

|---|---|---|

| Lipid Droplet Accumulation | Reduced | Increased |

| Acc1 Expression | Down-regulated | Normal |

| Fasn Expression | Down-regulated | Normal |

Potential Diagnostic Marker for MCAD Deficiency

Background : Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is a metabolic disorder characterized by an inability to metabolize certain fatty acids. PPG has been identified as a metabolite that accumulates in the urine of individuals with this deficiency.

Case Study : In a cohort study involving children suspected of having MCAD deficiency, urinary excretion of phenylpropionylglycine was utilized as a diagnostic marker. The study found increased levels of PPG in three out of 55 children diagnosed with MCAD deficiency, highlighting its potential role in clinical diagnostics .

| Patient Group | PPG Excretion | Diagnosis |

|---|---|---|

| Children with MCAD | Elevated | Confirmed MCAD Deficiency |

| Other Metabolic Disorders | Normal | Not MCAD |

Influence on Gut Microbiota and Host Metabolism

Background : The interaction between gut microbiota and host metabolism is crucial for understanding various metabolic diseases. PPG's production through microbial metabolism suggests it may play a role in modulating these interactions.

Research Findings : A study demonstrated that microbial metabolism of phenylalanine leads to the production of phenylpropionic acid, which is subsequently converted to PPG in the host. This pathway indicates that PPG could serve as a mediator between gut health and metabolic outcomes .

Wirkmechanismus

The mechanism of action of hydrocinnamoylglycine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Hydrocinnamoylglycin kann mit anderen Hydroxyzimtsäurederivaten wie folgenden verglichen werden:

Kaffeinsäure: Bekannt für ihre starken antioxidativen Eigenschaften.

Ferulasäure: Weit verbreitet in Hautpflegeprodukten wegen ihrer Anti-Aging-Wirkung.

p-Cumarsäure: Wird auf ihr Potenzial zur Krebsprävention untersucht.

Biologische Aktivität

Phenylpropionylglycine (PPG) is a significant metabolite in human biochemistry, particularly related to the metabolism of phenylalanine and its implications in metabolic disorders. This article explores the biological activity of PPG, focusing on its metabolic pathways, clinical relevance, and potential therapeutic implications.

Overview of this compound

This compound is an acyl glycine derivative formed primarily through the conjugation of phenylpropionic acid with glycine. It serves as a biomarker in various metabolic conditions, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Understanding the biological activity of PPG involves examining its synthesis, metabolic pathways, and clinical significance.

Metabolic Pathways

Synthesis and Conversion:

- PPG is synthesized from phenylpropionic acid, which is produced via bacterial degradation of unabsorbed phenylalanine in the intestinal lumen. This conversion is facilitated by gut microbiota, which plays a crucial role in phenylalanine metabolism .

- The enzymatic reaction involves glycine N-acyltransferase (EC 2.3.1.13), which catalyzes the formation of PPG from acyl-CoA and glycine .

Pathophysiology:

- In individuals with MCAD deficiency, there is an accumulation of PPG in urine, making it a pathognomonic marker for this condition . The inability to metabolize medium-chain fatty acids leads to elevated levels of various acylglycines, including PPG.

Clinical Relevance

Diagnostic Marker:

- The detection of PPG in urine is utilized as a diagnostic tool for MCAD deficiency. Elevated levels following an oral load of phenylpropionic acid indicate impaired fatty acid oxidation .

Case Studies:

- A case study published in Nature highlighted that patients with MCAD deficiency exhibited significant urinary excretion of PPG, correlating with clinical symptoms such as hypoketotic hypoglycemia and metabolic crises .

- Another study demonstrated that infants diagnosed with organic acidemias showed increased urinary excretion of PPG, underscoring its role as a diagnostic biomarker in metabolic disorders .

Biological Activity and Implications

PPG's biological activity extends beyond mere metabolic byproduct status; it has implications for understanding metabolic pathways and potential therapeutic avenues:

- Role in Metabolism: PPG may influence metabolic pathways involving energy production and fatty acid oxidation. Its presence reflects the body's adaptation to altered metabolic states due to enzyme deficiencies.

- Therapeutic Potential: Research into modifying dietary intake or supplementation strategies to manage conditions associated with elevated PPG levels could lead to novel therapeutic approaches for managing MCAD deficiency and related disorders.

Comparative Data on Acyl Glycines

The following table summarizes key aspects of various acyl glycines, including their sources, clinical significance, and metabolic pathways:

| Acyl Glycine | Source | Clinical Significance | Metabolic Pathway |

|---|---|---|---|

| This compound | Bacterial degradation of phenylalanine | Marker for MCAD deficiency | Glycine conjugation; impacted by gut microbiota |

| Hippurate | Dietary benzoic acid | Indicator of renal function; detoxification | Conjugation with glycine |

| Phenylacetylglycine | Phenylalanine metabolism | Elevated in certain metabolic disorders | Conjugation with glycine |

Eigenschaften

CAS-Nummer |

56613-60-6 |

|---|---|

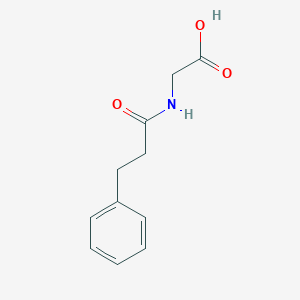

Molekularformel |

C11H13NO3 |

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

2-[(3-oxo-3-phenylpropyl)amino]acetic acid |

InChI |

InChI=1S/C11H13NO3/c13-10(6-7-12-8-11(14)15)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,14,15) |

InChI-Schlüssel |

XHSURMJJKAFELI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)CCNCC(=O)O |

Key on ui other cas no. |

20989-69-9 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Corrosive |

Synonyme |

N-(1-oxo-3-phenylpropyl)glycine; (3-Phenylpropionyl)glycine; N-(3-Phenylpropanoyl)glycine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-Phenylpropionylglycine and why is it relevant in medical research?

A1: 3-Phenylpropionylglycine (PPG) is a metabolite produced by the body following the breakdown of 3-phenylpropionic acid (PPA). PPA itself originates from two primary sources: (1) anaerobic bacterial metabolism in the gut [], and (2) the body's own metabolism of phenylalanine, particularly during the breakdown of fatty acids []. PPG is significant in medical research primarily as a diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency [, , , , , ].

Q2: How does MCAD deficiency lead to elevated 3-Phenylpropionylglycine levels?

A2: MCAD is an enzyme essential for the breakdown of medium-chain fatty acids. Individuals with MCAD deficiency cannot properly process these fatty acids. This leads to a build-up of metabolic intermediates, including PPA. Consequently, the body increases its production of PPG, making it a detectable marker in urine for MCAD deficiency [, , , , , , ].

Q3: Are there limitations to using 3-Phenylpropionylglycine as the sole diagnostic marker for MCAD deficiency?

A3: Yes, there are limitations. Firstly, PPG production relies on the gut bacteria capable of producing PPA. Research indicates that infants younger than three to four months often lack sufficient gut colonization by these specific bacteria, making PPG analysis unreliable for early diagnosis of MCAD deficiency in this age group []. Secondly, other conditions like Abcb11 deficiency can also lead to elevated PPG levels due to impaired fatty acid oxidation []. Therefore, relying solely on PPG as a diagnostic marker can be misleading.

Q4: What other metabolites are useful for diagnosing MCAD deficiency?

A4: In addition to PPG, other metabolites are valuable markers for MCAD deficiency. These include: * n-Hexanoylglycine (HG): Considered an endogenous metabolite directly linked to MCAD deficiency, HG consistently elevates in urine samples of affected individuals, even newborns []. * Octanoylcarnitine: This metabolite is found elevated in both plasma and urine of MCAD deficient patients []. * Cis-4-Decenoic acid: This medium-chain fatty acid is specifically elevated in blood spots of individuals with MCAD deficiency [].

Q5: Are there any alternative diagnostic methods for MCAD deficiency?

A5: Yes, beyond metabolite analysis, enzymatic analysis of heart tissue can be used to diagnose MCAD deficiency, even retrospectively after death, as demonstrated in a case where tissue was stored for five years []. Additionally, genetic testing can identify specific mutations in the MCAD gene, confirming the diagnosis [].

Q6: Can 3-Phenylpropionylglycine levels be influenced by external factors?

A6: Yes, external factors can influence PPG levels. For example, consumption of food containing medium-chain triglycerides can lead to increased urinary suberylglycine, another metabolite, potentially complicating the diagnosis of MCAD deficiency [, ].

Q7: What analytical methods are used to measure 3-Phenylpropionylglycine levels?

A7: Various analytical methods are employed to measure PPG levels:* Gas Chromatography-Mass Spectrometry (GC/MS): This highly sensitive and specific method is widely used for quantifying PPG in urine [, ]. It allows simultaneous measurement of multiple metabolites, including HG and suberylglycine []. * Stable Isotope Dilution - GC/MS: This technique offers enhanced accuracy by using stable isotope-labeled internal standards for PPG quantification [, ].* High-Performance Liquid Chromatography (HPLC): A simpler method for detecting PPG in urine, particularly valuable in diagnosing inherited MCAD deficiency [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.